![molecular formula C18H20N2O2 B1608811 4-(4-benzylpiperazin-1-yl)benzoic Acid CAS No. 94038-26-3](/img/structure/B1608811.png)
4-(4-benzylpiperazin-1-yl)benzoic Acid
Overview
Description
4-(4-benzylpiperazin-1-yl)benzoic acid, commonly known as piperazine derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of piperazine derivative is not fully understood. However, it has been suggested that this compound acts as a modulator of the GABA receptor, which is responsible for inhibitory neurotransmission in the central nervous system. It has also been proposed that piperazine derivative may interact with other neurotransmitter systems, such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects
Piperazine derivative has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including GABA, serotonin, and dopamine, in the brain. It has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in the body. Additionally, piperazine derivative has been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
Piperazine derivative has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits potent pharmacological activities, making it a useful tool for studying the mechanisms of action of various drugs. However, there are also some limitations to using piperazine derivative in lab experiments. It has been shown to exhibit some toxicity in vivo, and its effects on different cell types and tissues are not well understood.
Future Directions
There are several future directions for the study of piperazine derivative. One area of research is to further understand its mechanism of action and how it interacts with different neurotransmitter systems. Another direction is to investigate its potential applications in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, further studies are needed to determine the safety and toxicity profile of piperazine derivative in vivo.
Conclusion
In conclusion, piperazine derivative is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and its applications in medicine and neuroscience.
Scientific Research Applications
Piperazine derivative has shown potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound has been found to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential to treat anxiety and depression.
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22)16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZACPQJCRXAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406301 | |
Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94038-26-3 | |
Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.